(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidine ring, and an amino group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a cyclopropyl carbinyl halide.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopropyl intermediate.
Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine, such as (S)-2-amino-3-methylbutyric acid, under suitable conditions like the use of coupling reagents (e.g., EDCI, HOBt) and a base (e.g., DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the cyclopropyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents (e.g., DMF, DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Biology: Researchers investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, ion channels, and transporters.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
The compound may exert its effects by binding to these targets, modulating their activity, and altering downstream biological processes.
Comparison with Similar Compounds
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in specific functional groups, leading to variations in their biological activity and chemical properties.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-based pharmaceuticals, which may have different therapeutic applications and mechanisms of action.
Cyclopropyl-containing compounds: Molecules with a cyclopropyl group, which can influence their reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(13-4-5-13)10-12-6-8-17(3)9-7-12/h11-14H,4-10,16H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGBUVDMGOJFT-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.